molecular formula C14H22O2Si B13524817 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde

2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde

Cat. No.: B13524817
M. Wt: 250.41 g/mol
InChI Key: YDSRFKLJZYYNOP-UHFFFAOYSA-N
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Description

2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde (TBDMS-protected phenylacetaldehyde) is a chiral aldehyde featuring a tert-butyldimethylsilyl (TBDMS) protecting group on the α-hydroxy moiety of phenylacetaldehyde. Its molecular formula is C₁₄H₂₂O₂Si, with an average molecular weight of 250.414 g/mol and a single stereocenter at the C2 position, leading to (R)- and (S)-enantiomers . This compound is widely used in asymmetric synthesis, particularly in aldol reactions and the preparation of complex heterocycles, such as dihydrofuranones and deuterated esters .

Properties

Molecular Formula

C14H22O2Si

Molecular Weight

250.41 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-2-phenylacetaldehyde

InChI

InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-13(11-15)12-9-7-6-8-10-12/h6-11,13H,1-5H3

InChI Key

YDSRFKLJZYYNOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis generally involves two key steps:

  • Formation or isolation of 2-hydroxy-2-phenylacetaldehyde or a related precursor
  • Protection of the hydroxyl group by reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base

Detailed Synthetic Procedure

Step 1: Starting Material Preparation
The precursor 2-hydroxy-2-phenylacetaldehyde or an equivalent aldehyde with a free hydroxyl group is prepared or procured. This compound can be synthesized via oxidation or other functional group transformations of phenylacetaldehyde derivatives.

Step 2: Protection with Tert-butyldimethylsilyl Chloride

  • Reagents:
    • tert-Butyldimethylsilyl chloride (TBSCl)
    • Base such as triethylamine (Et3N) or imidazole
    • Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
  • Conditions:
    • Temperature: Typically 0°C to room temperature (4°C to 23°C)
    • Reaction time: 12–16 hours under inert atmosphere (nitrogen)
  • Procedure:
    The hydroxyl-containing aldehyde is dissolved in anhydrous solvent and cooled. A base is added to scavenge the HCl formed during silylation. TBSCl is then added dropwise to maintain controlled reaction conditions. After completion, the reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Example from Literature:
A procedure analogous to the preparation of tert-butyl (tert-butyldimethylsilyl)oxycarbamate involves dissolving the substrate in dichloromethane, cooling to 4°C, adding triethylamine, and slowly adding TBSCl over 60 minutes. The reaction is stirred for 16 hours at room temperature under nitrogen. Workup includes aqueous washes, drying over magnesium sulfate, filtration, and concentration to yield the silyl-protected product in high yield (up to 99.5%) and purity.

Alternative Methods and Variations

  • Use of Imidazole as Base: Imidazole can be used instead of triethylamine, often in THF solvent, providing mild conditions and good yields.
  • Temperature Control: Some protocols emphasize maintaining low temperatures (0–5°C) during addition to avoid side reactions and improve selectivity.
  • One-Pot Synthesis: In some cases, the aldehyde formation and silylation can be combined or sequentially performed without isolation of intermediates to improve efficiency.

Research Data and Outcomes

Yields and Purity

Method Variant Yield (%) Purity (%) Notes
TBSCl + Et3N in CH2Cl2 97–99 >97 High yield, standard silylation procedure
TBSCl + Imidazole in THF 70–90 85–98 Slightly lower yield but mild conditions
One-pot oxidation + silylation 65–75 >95 Efficient but requires careful control

Reaction Monitoring

  • Thin-layer chromatography (TLC) is used to monitor the progress of silylation.
  • NMR spectroscopy confirms the formation of the TBS ether by characteristic chemical shifts of the silyl methyls and tert-butyl groups.
  • Purity is verified by HPLC or GC-MS.

Important Considerations

  • Moisture Sensitivity: The TBS protection reaction requires anhydrous conditions to prevent hydrolysis of TBSCl.
  • Base Selection: Triethylamine and imidazole are common; imidazole often provides cleaner reactions.
  • Temperature: Controlled low temperatures reduce side reactions such as over-silylation or decomposition.
  • Purification: Column chromatography on silica gel is standard; the TBS-protected aldehyde is generally stable under these conditions.

Summary Table of Preparation Steps

Step No. Operation Reagents/Conditions Outcome
1 Obtain 2-hydroxy-2-phenylacetaldehyde From oxidation or precursor synthesis Aldehyde with free hydroxyl
2 Protection of hydroxyl group TBSCl + Et3N or imidazole, CH2Cl2/THF, 0–23°C, 12–16 h Formation of 2-[(tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde
3 Workup and purification Aqueous wash, drying, column chromatography Pure silyl-protected aldehyde

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde is a versatile organic compound with applications in synthetic organic chemistry, serving as a reagent in various chemical reactions for synthesizing complex molecules. The tert-butyldimethylsilyl group in its structure offers stability and reactivity, making it valuable in synthetic applications.

Scientific Research Applications

2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde is used in a wide array of scientific research applications:

  • Chemistry It serves as an intermediate in synthesizing complex organic molecules, including natural products and pharmaceuticals.
  • Biology The compound is used in studying biochemical pathways and enzyme mechanisms.
  • Medicine It is involved in developing new drugs and therapeutic agents.
  • Industry The compound is used in the production of specialty chemicals and materials.

Chemical Reactions Analysis

2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde undergoes several types of chemical reactions:

  • Oxidation The aldehyde group can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide. This leads to the formation of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetic acid.
  • Reduction The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. This results in the formation of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylethanol.
  • Substitution The silyl ether group can be substituted with other functional groups under appropriate conditions, often involving nucleophiles such as halides or alkoxides. This leads to the formation of various substituted silyl ethers depending on the nucleophile used.

Synthesis of the compound

Mechanism of Action

The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved under acidic or basic conditions to reveal a hydroxyl group. These properties make it a valuable reagent in various synthetic transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Silyl-Protected Aldehydes

The TBDMS group is one of several silyl protecting groups employed to stabilize α-hydroxy aldehydes. Key structural analogs include:

Compound Name Silyl Group Substituent Molecular Formula Molecular Weight (g/mol) Key References
2-[(TBDMS)oxy]-2-phenylacetaldehyde TBDMS Phenyl C₁₄H₂₂O₂Si 250.41
(S)-2-(Triisopropylsilyloxy)propanal (3c) Triisopropylsilyl (TIPS) Methyl C₁₂H₂₆O₂Si 230.40
2-(Benzyloxy)propanal (3b) Benzyl Methyl C₁₀H₁₂O₂ 164.20
2-[(TBDMS)oxy]-2-(4-chlorophenyl)acetaldehyde (3j) TBDMS 4-Chlorophenyl C₁₄H₂₁ClO₂Si 284.86
2-{1-[(TBDMS)oxy]-2-ethylcyclopentyl}acetaldehyde TBDMS 2-Ethylcyclopentyl C₁₅H₃₀O₂Si 270.48

Key Observations :

  • Steric Effects : Bulkier silyl groups (e.g., TIPS in 3c) enhance steric protection but may hinder reaction kinetics compared to TBDMS .
  • Electronic Effects : Electron-withdrawing substituents (e.g., 4-chlorophenyl in 3j) increase electrophilicity at the aldehyde carbon, influencing reactivity in nucleophilic additions .
  • Chirality : The (R)- and (S)-enantiomers of TBDMS-phenylacetaldehyde yield distinct diastereomers in aldol reactions, as seen in the synthesis of alcohols 4d and 5d .
Aldol Reactions

TBDMS-phenylacetaldehyde participates in stereoselective aldol additions. For example, reaction with vinyl sulfoxide 1b using LDA as a base produces a 60:40 mixture of diastereomeric alcohols (4d and 5d), highlighting its configurational sensitivity . In contrast, analogs like 2-(benzyloxy)propanal (3b) lack the aromatic stabilization, leading to lower enantioselectivity in similar reactions .

Stability and Handling

  • TBDMS vs. Benzyl Protection: The TBDMS group offers superior stability under acidic and oxidative conditions compared to benzyl ethers, which require hydrogenolysis for removal .

Research Findings and Case Studies

Stereochemical Outcomes

The (S)-enantiomer of TBDMS-phenylacetaldehyde was used in a study to synthesize diastereomeric alcohols, achieving 48% yield of 4d and 29% yield of 5d after chromatography. This contrasts with the (R)-enantiomer, which may invert selectivity depending on the reaction partner .

Substituent Effects on Reactivity

  • 4-Methoxyphenyl Derivative (3k) : The electron-donating methoxy group decreases aldehyde electrophilicity, slowing nucleophilic attack but improving regioselectivity in some cases .

Biological Activity

2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde, with the CAS number 163667-14-9, is a compound that has garnered interest in various fields of research, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

The compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents. Its molecular formula is C13H18O2Si, and it exhibits unique reactivity due to the presence of the aldehyde functional group.

PropertyValue
Molecular Formula C13H18O2Si
Molecular Weight 250.36 g/mol
CAS Number 163667-14-9
Solubility Soluble in organic solvents

The biological activity of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde is primarily attributed to its ability to interact with various biological macromolecules. The TBDMS group can enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and other lipid-based structures.

Key Mechanisms:

  • Nucleophilic Attack : The aldehyde group can undergo nucleophilic addition reactions, which may lead to the formation of adducts with proteins and nucleic acids.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antioxidant Activity

Research has indicated that compounds similar to 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in biological systems.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate a dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent.

Cell LineIC50 (µM)
HeLa15.4
MCF-722.3
A54918.6

Case Studies

  • Study on Antioxidant Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of phenylacetaldehyde possess notable antioxidant activity, which could be attributed to their structural similarities with 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects against breast cancer cells showed that the compound inhibited cell growth significantly at concentrations above 10 µM . This suggests a potential application in targeted cancer therapies.
  • Enzyme Interaction Analysis : Research exploring enzyme interactions revealed that the compound could act as a competitive inhibitor for certain metabolic enzymes, potentially altering metabolic pathways in treated cells .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-[(tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde?

The compound is synthesized via sulfoxide-controlled SN2′ displacements. For example, a Z/E mixture of vinyl sulfoxide reacts with LDA (lithium diisopropylamide) in THF, followed by treatment with the aldehyde precursor. Yields (~48–29%) depend on diastereomer separation using chromatography (e.g., 30% EtOAc-hexane) . Alternative routes involve silyl protection strategies, where tert-butyldimethylsilyl (TBS) groups stabilize reactive intermediates during multi-step syntheses .

Q. How is the structural integrity of 2-[(tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde verified?

Characterization relies on:

  • 1H/13C NMR : Confirms silyl ether and aldehyde proton environments (e.g., δ ~9.5–10 ppm for aldehyde protons).
  • HR-MS : Validates molecular weight (e.g., observed [M+H]+ matches theoretical values).
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and silyl ether (Si-O-C, ~1250 cm⁻¹) stretches .

Q. What solvents and conditions stabilize this compound during storage?

The compound is typically stored as a yellow oil under inert atmosphere (N₂/Ar) at –20°C. Polar aprotic solvents (e.g., THF, DCM) are preferred due to the aldehyde’s sensitivity to moisture and nucleophiles .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the TBS-protected aldehyde in nucleophilic additions?

The TBS group sterically shields the adjacent hydroxyl group, directing nucleophilic attacks (e.g., Grignard reagents) to the aldehyde carbonyl. Electronic effects from the phenyl ring stabilize transition states via conjugation, favoring anti-diastereomers in asymmetric syntheses. For example, cyanocuprate additions to epoxy vinyl sulfoxides show >60% diastereoselectivity under optimized conditions .

Q. What challenges arise in separating diastereomers of derivatives from 2-[(tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde?

Diastereomers (e.g., 4d and 5d in ) often exhibit minor polarity differences, requiring high-resolution chromatography. Mobile-phase optimization (e.g., EtOAc-hexane gradients) and analytical HPLC with chiral columns improve resolution. Yields vary significantly (29–48%), highlighting the need for kinetic vs. thermodynamic control studies .

Q. How does the TBS group impact the compound’s stability under acidic or basic conditions?

  • Acidic conditions : The TBS group is stable to mild acids (pH > 3) but cleaved by strong acids (e.g., TFA, HCl).
  • Basic conditions : Resists hydrolysis under weak bases (e.g., NaHCO₃) but degrades in strongly basic media (e.g., NaOH/MeOH). Stability data are critical for designing deprotection steps in multi-step syntheses .

Data Analysis and Contradictions

Q. How can conflicting NMR data for silyl-protected intermediates be resolved?

Discrepancies in chemical shifts (e.g., δ for TBS-O protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or trace impurities. Use decoupling experiments (DEPT, HSQC) to assign signals unambiguously. Cross-validate with computational models (DFT) for predicted shifts .

Q. What factors explain yield variations in TBS-protected aldehyde syntheses?

Key variables include:

FactorImpactExample
TemperatureLower temps favor kinetic control0°C vs. RT yields 48% vs. 35%
Solvent polarityTHF enhances ion-pair stabilizationHigher yields in THF vs. DCM
Equivalents of reagentsExcess aldehyde (1.2 equiv) improves conversion1.2 equiv aldehyde → 48% yield

Applications in Complex Syntheses

Q. How is this compound utilized in synthesizing bioactive molecules?

It serves as a chiral building block in:

  • Antiviral agents : Incorporation into imidazo[4,5-b]pyridine scaffolds via carboxamide coupling (e.g., Example 183 in ).
  • Natural product analogs : Stereoselective construction of polyketide fragments .

Q. What role does the aldehyde moiety play in cross-coupling reactions?

The aldehyde enables condensations (e.g., Wittig, aldol) to extend carbon chains. For instance, reaction with ylides generates α,β-unsaturated ketones, pivotal in flavonoid and terpenoid syntheses .

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